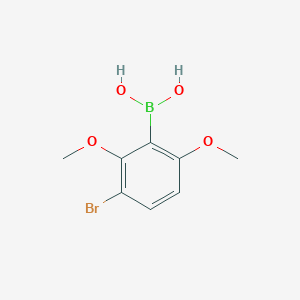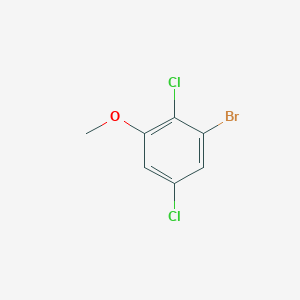
Methyl 4-bromo-2,6-dichlorobenzoate
Descripción general
Descripción
“Methyl 4-bromo-2,6-dichlorobenzoate” is an organic compound that belongs to the family of benzoic acid derivatives . It has a molecular weight of 283.94 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 4-bromobenzoic acid . The process involves adding 10 mmol 4-bromobenzoic acid, 100 mmol methanol, and 1.5 mmol dichlorohydantoin into a 50 mL three-necked flask, setting up a reflux device, and stirring and reacting at 60°C for 7 hours .Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H5BrCl2O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” has a density of 1.695±0.06 g/cm3 . The boiling point is predicted to be 325.2±37.0 °C . It is typically stored in a sealed, dry environment at room temperature .Aplicaciones Científicas De Investigación
Analysis of Herbicide Toxicity and Environmental Impact
- Studies on herbicides such as 2,4-D (a compound with structural similarities to Methyl 4-bromo-2,6-dichlorobenzoate) have focused on their environmental fate, toxicology, and potential for causing harm to non-target species. The research highlights concerns over the widespread presence of such chemicals in the environment due to their use in agriculture and potential effects on human health and ecosystems. Efforts to understand the degradation pathways and environmental persistence of these compounds are crucial for mitigating their impact (Zuanazzi et al., 2020).
Development of Chemosensors
- Research into chemosensors based on compounds like 4-Methyl-2,6-diformylphenol, which shares functional group characteristics with this compound, indicates the potential for developing sensitive and selective detection systems for various environmental and biological analytes. These chemosensors can identify a wide range of substances, including metal ions and neutral molecules, demonstrating the utility of chemically modified benzoates in analytical chemistry (Roy, 2021).
Environmental and Health Implications of Brominated and Chlorinated Compounds
- The environmental concentrations, toxicity, and degradation of brominated and chlorinated phenols, such as those structurally related to this compound, have been extensively studied. These compounds, due to their persistence and potential bioaccumulation, pose significant ecological and human health risks. Understanding their behavior in the environment, including degradation products and toxicological effects, is vital for assessing and managing associated risks (Koch & Sures, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-bromo-2,6-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOFIYOVYSTDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chlorofuro[3,4-b]pyridine-5,7-dione, 95%](/img/structure/B6326140.png)



![4,4'-[1,2-Ethanediylbis(oxy)]bis-benzaldehyde](/img/structure/B6326167.png)






